molecular formula C9H10BrNO3 B1289686 2-Bromo-1-isopropoxy-4-nitrobenzene CAS No. 191602-42-3

2-Bromo-1-isopropoxy-4-nitrobenzene

Cat. No. B1289686
Key on ui cas rn: 191602-42-3
M. Wt: 260.08 g/mol
InChI Key: SDYLUPCVAIKGTR-UHFFFAOYSA-N
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Patent
US06060469

Procedure details

2-Bromo-4-nitrophenol (2.5 g; Desc. 9), 2-iodopropane (2.2 g) and potassium carbonate (5 g) were refluxed in acetone (30 ml) for 18 hours. The reaction mixture was then evaporated to dryness, and taken up in ethyl acetate/water. The organic layer was washed (water, brine), dried (MgSO4) and evaporated in vacuo. Chromatography on silica eluting with 10% ethyl acetate/hexane gave the title compound (2.8 g, 94%). 1H NMR (250 MHz, CDCl3) δ 8.46 (1H, s), 8.20 (1H, m), 6.93 (1H, m), 4.75 (1H, m), 1.42 (6H, d, J=7.5 Hz).
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Yield
94%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[C:6]([N+:8]([O-:10])=[O:9])[CH:5]=[CH:4][C:3]=1[OH:11].I[CH:13]([CH3:15])[CH3:14].C(=O)([O-])[O-].[K+].[K+]>CC(C)=O>[CH:13]([O:11][C:3]1[CH:4]=[CH:5][C:6]([N+:8]([O-:10])=[O:9])=[CH:7][C:2]=1[Br:1])([CH3:15])[CH3:14] |f:2.3.4|

Inputs

Step One
Name
Quantity
2.5 g
Type
reactant
Smiles
BrC1=C(C=CC(=C1)[N+](=O)[O-])O
Name
Quantity
2.2 g
Type
reactant
Smiles
IC(C)C
Name
Quantity
5 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
30 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was then evaporated to dryness
WASH
Type
WASH
Details
The organic layer was washed (water, brine)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)OC1=C(C=C(C=C1)[N+](=O)[O-])Br
Measurements
Type Value Analysis
AMOUNT: MASS 2.8 g
YIELD: PERCENTYIELD 94%
YIELD: CALCULATEDPERCENTYIELD 93.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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